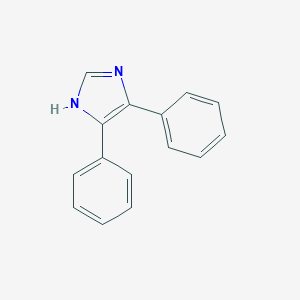

4,5-Diphenylimidazol

Übersicht

Beschreibung

Diphenylimidazol ist eine organische Verbindung, die durch das Vorhandensein eines Imidazolrings gekennzeichnet ist, der mit zwei Phenylgruppen substituiert ist. Diese Verbindung gehört zur Klasse der Phenylimidazole, die aufgrund ihrer einzigartigen Struktur- und chemischen Eigenschaften für ihre vielfältigen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt sind .

Wissenschaftliche Forschungsanwendungen

Diphenylimidazol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von Diphenylimidazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Beispielsweise bindet es als α-Glucosidase-Inhibitor kompetitiv an das aktive Zentrum des Enzyms, verhindert den Abbau von Kohlenhydraten zu Glukose und reduziert so den postprandialen Blutzuckerspiegel . Die Bindungsinteraktionen und konformativen Veränderungen, die durch Diphenylimidazol induziert werden, wurden mit Hilfe von In-silico-Docking- und Molekulardynamiksimulationen untersucht .

Biochemische Analyse

Biochemical Properties

4,5-Diphenylimidazole plays a crucial role in biochemical reactions, particularly as an inhibitor of α-glucosidase . This compound interacts with enzymes such as α-glucosidase, where it exhibits competitive inhibition. The interaction involves binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity . Additionally, 4,5-Diphenylimidazole has been shown to interact with other biomolecules, including proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of 4,5-Diphenylimidazole on various cell types and cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,5-Diphenylimidazole inhibits α-glucosidase, leading to a decrease in glucose release from carbohydrates, which can impact cellular metabolism and energy production . Furthermore, this compound has been found to be non-cytotoxic to human normal dermal fibroblast cells, indicating its potential for therapeutic applications .

Molecular Mechanism

At the molecular level, 4,5-Diphenylimidazole exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of α-glucosidase, acting as a competitive inhibitor . This binding prevents the enzyme from catalyzing the hydrolysis of carbohydrates into glucose, thereby reducing glucose levels in the bloodstream. Additionally, 4,5-Diphenylimidazole may interact with other enzymes and receptors, modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Diphenylimidazole have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against α-glucosidase over extended periods

Dosage Effects in Animal Models

The effects of 4,5-Diphenylimidazole vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits α-glucosidase without causing significant adverse effects At higher doses, there may be potential toxic or adverse effects, which need to be carefully monitored

Metabolic Pathways

4,5-Diphenylimidazole is involved in metabolic pathways related to carbohydrate metabolism. By inhibiting α-glucosidase, it affects the breakdown of carbohydrates into glucose, thereby influencing glucose levels in the bloodstream . The compound may also interact with other enzymes and cofactors involved in metabolic pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4,5-Diphenylimidazole is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues and cells can influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of 4,5-Diphenylimidazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Diphenylimidazol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Kondensation von Benzoin mit Ammoniumacetat in Gegenwart eines sauren Katalysators. Eine weitere Methode umfasst die Cyclisierung von Amidinitrilen unter Verwendung einer Nickel-katalysierten Addition zu Nitrilen, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydratisierender Cyclisierung .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird für die Synthese von Diphenylimidazol oft eine Eintopf-Metall- und säurefreie Synthesemethode eingesetzt. Dies beinhaltet die Reaktion von internen Alkinen mit Jod in Dimethylsulfoxid unter Bildung von Benzilen, die dann in situ mit einem Aldehyd und Ammoniumacetat umgesetzt werden .

Chemische Reaktionsanalyse

Arten von Reaktionen

Diphenylimidazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Imidazol-N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Diphenylimidazol in seine entsprechenden Amine umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an die Phenylringe einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden typischerweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter sauren oder basischen Bedingungen eingeführt werden.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören Imidazol-N-Oxide, substituierte Diphenylimidazole und verschiedene Amin-Derivate .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenylimidazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert diphenylimidazole to its corresponding amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include imidazole N-oxides, substituted diphenylimidazoles, and various amine derivatives .

Wirkmechanismus

The mechanism of action of diphenylimidazole involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it competitively binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing postprandial blood glucose levels . The binding interactions and conformational changes induced by diphenylimidazole have been studied using in silico docking and molecular dynamics simulations .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Phenylimidazol: Ähnlich wie Diphenylimidazol, aber mit nur einer Phenylgruppe, die an den Imidazolring gebunden ist.

Triphenylimidazol: Enthält drei Phenylgruppen, die an den Imidazolring gebunden sind.

Imidazol-2-thione: Diese Verbindungen besitzen eine Thioureid-Gruppe und zeigen unterschiedliche chemische Eigenschaften und biologische Aktivitäten.

Einzigartigkeit

Diphenylimidazol zeichnet sich durch seine ausgewogenen Struktureigenschaften aus, die sowohl Stabilität als auch Reaktivität verleihen. Seine doppelte Phenylsubstitution verbessert seine Fähigkeit, an verschiedenen chemischen Reaktionen teilzunehmen, und erhöht sein Potenzial für vielfältige Anwendungen in der wissenschaftlichen Forschung und Industrie .

Biologische Aktivität

4,5-Diphenylimidazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, synthesis methods, and other relevant biological effects based on recent research findings.

Synthesis of 4,5-Diphenylimidazole Derivatives

The synthesis of 4,5-diphenylimidazole derivatives has been approached through various methodologies. One notable method involves the one-pot condensation of benzil with various aromatic aldehydes, leading to the formation of 2-aryl-4,5-diphenylimidazoles. This method has been reported to yield compounds with distinct physical and chemical properties, as demonstrated by their melting points and spectral data (NMR and mass spectrometry) .

Antibacterial Activity

The antibacterial activity of 4,5-diphenylimidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. A study synthesized several derivatives and tested them against Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. The results indicated that most derivatives exhibited no significant antibacterial activity; however, specific compounds showed promising results:

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Activity Against |

|---|---|---|

| 6d | 4 | Staphylococcus aureus |

| 6c | 16 | Staphylococcus aureus, Enterococcus faecalis |

| Ciprofloxacin | 0.25 (Gram-negative) / 8 (Gram-positive) | Reference Drug |

Compound 6d demonstrated two-fold potency compared to ciprofloxacin against Staphylococcus aureus, while compound 6c showed moderate activity against both tested Gram-positive bacteria .

Other Biological Activities

Beyond antibacterial properties, imidazole derivatives have been studied for their potential antiviral activities. Some studies indicate that certain imidazole compounds exhibit significant effects against viruses such as HIV and influenza. The imidazole structure is recognized as a crucial pharmacophore in drug design, contributing to various therapeutic effects .

Case Studies

- Antibacterial Evaluation : A detailed investigation into the antibacterial properties of synthesized derivatives revealed that while many lacked activity, the structural modifications in compounds like 6d led to enhanced efficacy against resistant bacterial strains. This highlights the importance of chemical structure in determining biological activity.

- Antiviral Potential : Research has also focused on the antiviral capabilities of imidazole derivatives. Some studies suggest that modifications to the imidazole ring can lead to enhanced activity against viral pathogens, though specific data on 4,5-diphenylimidazole in this context remains limited .

Eigenschaften

IUPAC Name |

4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHGOBGXZQKCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CN2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5045700 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668-94-0 | |

| Record name | 4,5-Diphenylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=668-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000668940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59776 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Diphenylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diphenyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398688L26Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,5-diphenylimidazole?

A1: The molecular formula of 4,5-diphenylimidazole is C15H12N2, and its molecular weight is 220.27 g/mol.

Q2: What spectroscopic data is available for characterizing 4,5-diphenylimidazole?

A2: 4,5-Diphenylimidazole can be characterized by various spectroscopic techniques. These include:

- Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule. For instance, characteristic peaks are observed for C-N stretching at 1340 cm-1 and C=O stretching at 1718 cm-1 in the case of N-benzoyl-4,5-diphenylimidazole. []

- Nuclear Magnetic Resonance (NMR): Offers detailed information about the structure and bonding environment of the molecule. 1H NMR and 13C NMR data are frequently reported. [, ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, ]

- UV-Vis Spectroscopy: Useful for studying the electronic transitions within the molecule, which can be related to its structural features. [, ]

Q3: What is the solubility of 4,5-diphenylimidazole in different solvents?

A3: The solubility of 4,5-diphenylimidazole and its derivatives varies depending on the solvent and substituents present. Studies have investigated its solubility in dichloromethane, 1-chlorobutane, toluene, and 2-nitrotoluene. Generally, phenyl-substituted imidazoles exhibit lower solubility in chloroalkanes compared to 1H-imidazole or benzimidazoles. []

Q4: How does the structure of 4,5-diphenylimidazole influence its stability?

A4: The presence of two phenyl groups at the 4 and 5 positions of the imidazole ring significantly affects the stability and reactivity of the compound. These bulky substituents can influence:

- Steric hindrance: The phenyl groups can hinder the approach of reagents, impacting reaction rates and pathways. [, ]

- Electronic effects: The phenyl rings can participate in resonance interactions with the imidazole core, influencing electron density and reactivity. [, ]

- Crystal packing: The phenyl groups play a role in the solid-state arrangement of the molecule, influencing its melting point and other physical properties. []

Q5: Are there any known catalytic applications of 4,5-diphenylimidazole or its derivatives?

A5: While 4,5-diphenylimidazole itself is not widely explored as a catalyst, its unique structure and reactivity make it a potential candidate for developing novel catalytic systems. For instance, its derivatives have been studied for their ability to enhance chemiluminescence reactions, which has analytical applications. []

Q6: How do structural modifications to the 4,5-diphenylimidazole scaffold affect its activity and potency?

A6: Numerous studies have investigated the impact of structural modifications on the activity of 4,5-diphenylimidazole derivatives. Some key findings include:

- N-substitution: Introducing substituents at the N-1 position can significantly alter the compound's properties. For example, N-benzoyl-4,5-diphenylimidazole exhibits unique hydrolysis kinetics compared to other N-acyl imidazoles. [, ]

- 2-position modifications: Modifications at the 2-position can affect both reactivity and biological activity. For instance, 2-aryl-4,5-diphenylimidazoles exhibit varying degrees of inhibition against phenytoin p-hydroxylation. []

- Introduction of heteroatoms: Incorporating heteroatoms into the scaffold, such as sulfur to form 4,5-diphenylimidazole-2-thione, alters the reactivity and enables the synthesis of novel heterocyclic systems like imidazo[2,1-b]thiazines. [, ]

Q7: What analytical techniques are employed to quantify 4,5-diphenylimidazole and its derivatives?

A7: A variety of analytical techniques are utilized to quantify and characterize 4,5-diphenylimidazole and its derivatives, including:

- High-Performance Liquid Chromatography (HPLC): Coupled with various detectors like UV-Vis, fluorescence, and mass spectrometry, HPLC is widely used to separate and quantify these compounds in complex mixtures. [, , ]

- Titration: Potentiometric titration has been employed to determine the dissociation constant of 4,5-diphenylimidazole derivatives. []

Q8: What are some examples of cross-disciplinary applications of 4,5-diphenylimidazole and its derivatives?

A8: Research on 4,5-diphenylimidazole and its derivatives spans multiple disciplines, including:

- Organic Synthesis: The compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. [, , ]

- Analytical Chemistry: Derivatives of 4,5-diphenylimidazole have found use as fluorescent probes and chemiluminescence enhancers in analytical assays. [, ]

- Coordination Chemistry: The imidazole ring acts as a coordinating moiety in various metal complexes, leading to diverse structures and potential applications in catalysis. [, , , , ]

- Medicinal Chemistry: Certain 4,5-diphenylimidazole derivatives have shown potential as enzyme inhibitors and antiproliferative agents. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.